molecular formula C8H12N4OS B1517021 N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide CAS No. 1019385-44-4

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No. B1517021
CAS RN: 1019385-44-4
M. Wt: 212.27 g/mol
InChI Key: KTEMFGUKLNBSFX-UHFFFAOYSA-N
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Description

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a biochemical compound with the molecular formula C8H12N4OS and a molecular weight of 212.27 . It is used for proteomics research .


Synthesis Analysis

The synthesis of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide and its derivatives involves various spectral and elemental techniques . The reaction of N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide with different carbon electrophiles has been reported .


Molecular Structure Analysis

The molecular structure of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is represented by the SMILES notation: C1CNCCC1C(=O)NC2=NN=CS2 .


Chemical Reactions Analysis

The 1,3,4-thiadiazole moiety in N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The presence of the =N-C-S- moiety and strong aromaticity of the ring is responsible for providing low toxicity and great in vivo stability .


Physical And Chemical Properties Analysis

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a biochemical compound with a molecular weight of 212.27 . It is stored at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold, such as N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide, have shown considerable antibacterial activity against various bacterial strains. For instance, some derivatives have displayed significant activity against B. subtilis and P. aeruginosa, comparable to standard drugs like amoxicillin . However, these compounds did not exhibit antifungal activity in the studies referenced.

Anticancer Activity

Thiadiazole derivatives also demonstrate potential anticancer effects. Research has shown that certain compounds can display anticancer activity with IC50 values similar to those of known anticancer drugs like sorafenib . These compounds have been tested against various cancer cell lines, including human prostate cancer and human neuroblastoma cells, indicating their potential as therapeutic agents in cancer treatment .

Pharmacological Evaluation

The pharmacological properties of thiadiazole derivatives are being actively explored. Studies include in vitro cytotoxic evaluations and design and synthesis of new derivatives for pharmacological testing . The compound’s biochemical information, including NMR, HPLC, LC-MS, and UPLC data, is available for further research applications .

Safety And Hazards

The safety data sheet for N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide indicates that it is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c13-7(6-1-3-9-4-2-6)11-8-12-10-5-14-8/h5-6,9H,1-4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEMFGUKLNBSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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